molecular formula C7H4FNO2 B084565 5-Fluorobenzo[d]oxazol-2(3H)-one CAS No. 13451-79-1

5-Fluorobenzo[d]oxazol-2(3H)-one

Cat. No. B084565
CAS RN: 13451-79-1
M. Wt: 153.11 g/mol
InChI Key: KXMRAGBOYTUYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzo[d]oxazol-2(3H)-one is a chemical compound with the empirical formula C7H4FNO2 . It is a fluorinated building block and is part of the heterocyclic building blocks .


Synthesis Analysis

The synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one involves a reaction under an atmosphere of nitrogen, where the starting material aminophenol and N,N′-Carbonyldiimidazole (CDI) are mixed in DMF and stirred at 80°C for 5 hours . The reaction mixture is then allowed to cool to room temperature and water is added to quench the reaction .


Molecular Structure Analysis

The molecular structure of 5-Fluorobenzo[d]oxazol-2(3H)-one is represented by the linear formula C7H4FNO2 . It has a molecular weight of 153.11 .


Chemical Reactions Analysis

5-Fluorobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions. For instance, it can react with 2-methoxybenzyl bromide in DMF at 45°C under a nitrogen atmosphere .


Physical And Chemical Properties Analysis

5-Fluorobenzo[d]oxazol-2(3H)-one has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is 0.992 mg/ml .

Scientific Research Applications

1. Antifungal Agents

  • Application : 5-Fluorobenzo[d]oxazol-2(3H)-one derivatives have been used as potential antifungal agents against phytopathogenic fungi .
  • Method : Three series of simple 2-aminobenzoxazole derivatives were designed, synthesized, and evaluated for their antifungal activities against eight phytopathogenic fungi .
  • Results : Most of the target compounds exhibited excellent and broad-spectrum antifungal activities to all the tested fungi. Particularly, the six compounds 3a, 3b, 3c, 3e, 3m, and 3v displayed the most potent antifungal activity, with EC 50 value of 1.48–16.6 µg/mL .

2. Anti-inflammatory Agents

  • Application : 5-Fluorobenzo[d]oxazol-2(3H)-one derivatives have been used as potent anti-inflammatory agents .
  • Method : 2-substituted benzoxazole derivatives were synthesized from 2- (benzo [d]oxazol-2-yl) aniline. All the synthesized compounds were pharmacologically evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .
  • Results : Compound 3, 4, and 6a showed good efficacy with percentage inhibition of 74.26±1.04, 80.16±0.24, and 70.24±0.68 for membrane stabilization activity 80.19±0.05, 85.30±1.04, and 75.68±1.28 towards proteinase inhibitory efficacy at a concentration of 100 μg/mL .

3. Antitubercular Activity

  • Application : 5-Fluorobenzo[d]oxazol-2(3H)-one derivatives have been used as antitubercular agents .
  • Method : A new series of 2- (benzo [d]oxazol-2-ylthio)-1- (3- (4-fluoro-3-methylphenyl)-5- (substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone were designed and synthesized from the intermediate chalcones .
  • Results : The synthesized compounds were characterized by FT-IR, 1 H-NMR, Mass spectroscopy and bases of elemental analysis .

4. Inhibitors of Mycobacterium tuberculosis InhA

  • Application : 5-Fluorobenzo[d]oxazol-2(3H)-one derivatives have been used as novel inhibitors of Mycobacterium tuberculosis InhA .
  • Method : A series of twenty seven substituted 2- (2-oxobenzo [d]oxazol-3 (2H)-yl)acetamide derivatives were designed based on earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) lead .
  • Results : Among the compounds tested, 2- (6-nitro-2-oxobenzo [d]oxazol-3 (2H)-yl)-N- (5-nitrothiazol-2-yl)acetamide (30) was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA .

5. Antitubercular Activity

  • Application : 5-Fluorobenzo[d]oxazol-2(3H)-one derivatives have been used as antitubercular agents .
  • Method : A new series of 2- (benzo [d]oxazol-2-ylthio)-1- (3- (4-fluoro-3-methylphenyl)-5- (substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone were designed and synthesized from the intermediate chalcones .
  • Results : From the study, it was revealed that compounds 6b and 6h showed increased potency .

6. Quorum Sensing Inhibitors

  • Application : 5-Fluorobenzo[d]oxazol-2(3H)-one derivatives have been used as quorum sensing inhibitors .
  • Method : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized .
  • Results : The synthesized compounds were evaluated to find novel quorum sensing inhibitors .

4. Inhibitors of Mycobacterium tuberculosis InhA

  • Application : 5-Fluorobenzo[d]oxazol-2(3H)-one derivatives have been used as novel inhibitors of Mycobacterium tuberculosis InhA .
  • Method : A series of twenty seven substituted 2- (2-oxobenzo [d]oxazol-3 (2H)-yl)acetamide derivatives were designed based on earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) lead .
  • Results : Among the compounds tested, 2- (6-nitro-2-oxobenzo [d]oxazol-3 (2H)-yl)-N- (5-nitrothiazol-2-yl)acetamide (30) was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA .

5. Antitubercular Activity

  • Application : 5-Fluorobenzo[d]oxazol-2(3H)-one derivatives have been used as antitubercular agents .
  • Method : A new series of 2- (benzo [d]oxazol-2-ylthio)-1- (3- (4-fluoro-3-methylphenyl)-5- (substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone were designed and synthesized from the intermediate chalcones .
  • Results : From the study, it was revealed that compounds 6b and 6h showed increased potency .

6. Quorum Sensing Inhibitors

  • Application : 5-Fluorobenzo[d]oxazol-2(3H)-one derivatives have been used as quorum sensing inhibitors .
  • Method : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized .
  • Results : The synthesized compounds were evaluated to find novel quorum sensing inhibitors .

properties

IUPAC Name

5-fluoro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMRAGBOYTUYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301852
Record name 5-Fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorobenzo[d]oxazol-2(3H)-one

CAS RN

13451-79-1
Record name 5-Fluoro-2-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13451-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 146763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13451-79-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2(3H)-benzoxazolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Carbonyl diimidazole (7.6 g) was added to a solution of 2-amino-4-fluorophenol (5 g, 39 mmol) in dichloromethane (0.100 ml). After 14 hours the solution was washed with 5M aqueous HCl, water, and dried over magnesium sulfate. The solution was filtered through a plug of silica and evaporated affording a white solid (4.0 g, 66%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Yield
66%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-4-fluorophenol (40.5 g, 0.32 mole) in 400 ml tetrahydrofuran, at 0° C., was added dropwise trichloromethyl chloroformate (44.8 ml, 0.32 mole). The reaction mixture was allowed to warm up to room temperature Stirring was continued for 2 hours. Then, the reaction mixture was poured onto ice and the organic substance was extracted with ethyl acetate (500 ml×3). The combined extracts were washed with saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated to yield 44.3 g of the title compound as brown solids.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
44.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-amino-4-fluorophenol (4.0 g), carbonyldiimidazole (1.7 g) in DCM (100 ml) and acetonitrile (30 ml) was stirred at RT for 5 h. The solvent was removed under reduced pressure and the residue purified by chromatography on silica eluting with 30% ethylacetate/isohexane, yield 4.0 g.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorobenzo[d]oxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Fluorobenzo[d]oxazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-Fluorobenzo[d]oxazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
5-Fluorobenzo[d]oxazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-Fluorobenzo[d]oxazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-Fluorobenzo[d]oxazol-2(3H)-one

Citations

For This Compound
5
Citations
L Yang, Y Liu, M Fan, G Zhu, H Jin, J Liang… - European Journal of …, 2019 - Elsevier
Chemical probes of epigenetic ‘readers’ of histone post-translational modifications (PTMs) have become powerful tools for mechanistic and functional studies of their target proteins in …
Number of citations: 16 www.sciencedirect.com
JE Pero, MA Rossi, HDGF Lehman, MJ Kelly III… - Bioorganic & medicinal …, 2017 - Elsevier
Studies on human genetics have suggested that inhibitors of the Na v 1.7 voltage-gated sodium channel hold considerable promise as therapies for the treatment of chronic pain …
Number of citations: 36 www.sciencedirect.com
RT Kumar, P Makam, NK Katari… - Organic & Biomolecular …, 2023 - pubs.rsc.org
A new approach has been successfully employed to synthesize cyclic ureas via carbonylation, utilizing Boc anhydride and employing K2CO3 as a base along with N,N-…
Number of citations: 3 pubs.rsc.org
X Wang, J Xiang, J Wang, Z Yu, ZL Tang, J Xiao - Tetrahedron, 2022 - Elsevier
We report a H 3 PO 3 /I 2 mediated formation of N-benzyl benzo heterocyclic ketones from the reaction of benzo heterocyclic compounds with aromatic aldehydes or benzyl alcohol …
Number of citations: 1 www.sciencedirect.com
Y Zou, Y Wang, F Wang, M Luo, Y Li, W Liu… - European Journal of …, 2017 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) is frequently hijacked by tumors to escape the host immune response, and the enzyme is now firmly established as an attractive target for cancer …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.